molecular formula C21H21N5O3 B2924746 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 1798028-28-0

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2924746
CAS No.: 1798028-28-0
M. Wt: 391.431
InChI Key: PVNGOACHNSQBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule incorporates several pharmaceutically relevant motifs, including a 1,3-benzodioxole ring, a pyrazole core, and a pyridine moiety, which are often associated with diverse biological activities . The 1,3-benzodioxole group is a common structural feature in compounds studied for neurological and antimicrobial applications . The pyrazole scaffold is a privileged structure in drug discovery, frequently found in molecules investigated for anticonvulsant and anti-virulence properties, the latter being a promising approach to disarm bacterial pathogens without inducing the high selection pressure that leads to multi-drug resistance . The presence of a urea linker further enhances the compound's potential for forming key hydrogen bonds with biological targets. This high-purity compound is intended for use in hit-to-lead optimization campaigns, target identification studies, and pharmacological profiling in vitro. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-21(24-16-3-4-19-20(11-16)29-13-28-19)23-9-10-26-18(15-1-2-15)12-17(25-26)14-5-7-22-8-6-14/h3-8,11-12,15H,1-2,9-10,13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNGOACHNSQBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using a suitable linker, such as an alkyl chain.

    Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The nitro groups on the pyrazole ring can be reduced to amines.

    Substitution: The hydrogen atoms on the benzodioxole ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features and Analogues:

Compound Name / ID Substituents on Urea Pyrazole Substituents Benzodioxol/Other Groups Notable Features
Target Compound 1-(2H-1,3-Benzodioxol-5-yl), 3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl} 5-cyclopropyl, 3-pyridin-4-yl 1,3-Benzodioxol Cyclopropyl introduces steric strain; pyridinyl enables π-interactions.
5а-l () 3-[4-(Hydroxymethyl)-1H-pyrazol-3-yl] 4-(Hydroxymethyl) None Hydroxymethyl enhances hydrophilicity; simpler substitution pattern .
FDB011147 () 1-(4,6-Dimethoxypyrimidin-2-yl), 3-{[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl} 4-(2-Methyltetrazolyl) None Sulfonyl group increases polarity; tetrazole adds hydrogen-bonding capacity .
UR-144 metabolite () 3-[2-(Adamantan-1-yl)ethyl], 3-pentyl Adamantyl, pentyl None Bulky adamantyl group enhances lipophilicity; pentyl chain may improve membrane permeability .

Structural Insights :

  • Cyclopropyl vs.
  • Benzodioxol vs. Adamantyl : The benzodioxol group () offers metabolic resistance via electron-rich aromaticity, whereas adamantyl () provides steric bulk and lipophilicity.

Pharmacological and Physicochemical Inferences

  • Urea Linker : The urea group’s hydrogen-bonding capacity is conserved across analogues (), but substituents modulate target selectivity. For example, sulfonyl ureas () may exhibit stronger binding to sulfonylurea receptors.
  • Pyridinyl vs. Tetrazolyl : The pyridinyl group (target compound) could engage in cation-π interactions with receptors, whereas tetrazolyl () may act as a bioisostere for carboxylic acids.
  • Metabolic Stability : The benzodioxol group (target compound) is less prone to oxidative metabolism compared to alkyl chains () or hydroxymethyl groups () .

Research Findings and Data Gaps

While structural and synthetic comparisons are feasible using the provided evidence, critical gaps remain :

  • Biological Activity: No direct data on the target compound’s efficacy, toxicity, or target affinity.
  • Quantitative SAR : Cyclopropyl’s impact on puckering amplitude () and pyridinyl’s electronic effects require computational or experimental validation.

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzodioxole moiety
  • A cyclopropyl group
  • A pyridine ring
  • A pyrazole structure

This unique arrangement contributes to its biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those related to the compound . Pyrazoles have shown effectiveness against various bacterial strains, including drug-resistant strains such as Acinetobacter baumannii. For instance, a related study identified several pyrazole derivatives with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against A. baumannii .

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. One study screened a library of compounds and identified novel pyrazole-based structures that exhibited significant cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease pathways, such as COX enzymes in inflammation and various kinases in cancer .
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and leading to therapeutic effects.
  • Cellular Pathway Interference : By affecting signaling pathways within cells, these compounds can alter processes like apoptosis and proliferation.

Study 1: Antimicrobial Efficacy

In a comparative study, various pyrazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole ring enhanced antimicrobial potency significantly .

Study 2: Anticancer Screening

A multicellular spheroid model was utilized to assess the anticancer effects of several compounds, including those based on the pyrazole structure. The findings demonstrated substantial cytotoxic effects in various cancer cell lines, suggesting potential for further development into therapeutic agents .

Data Summary

PropertyValue/Description
Molecular FormulaC18H22N4O3
Molecular Weight342.39 g/mol
Antimicrobial MICAs low as 0.78 µg/mL against A. baumannii
Anticancer ActivitySignificant cytotoxicity in cancer cell lines
MechanismsEnzyme inhibition, receptor modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.